molecular formula C21H15FN2O4S B2500391 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-fluorophenyl)benzenesulfonamide CAS No. 955298-56-3

4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-fluorophenyl)benzenesulfonamide

Cat. No.: B2500391
CAS No.: 955298-56-3
M. Wt: 410.42
InChI Key: HINLQHXMIFBUKI-UHFFFAOYSA-N
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Description

4-((1,3-Dioxoisoindolin-2-yl)methyl)-N-(2-fluorophenyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and neuroscience research. This compound belongs to the phthalimide derivative family, a class known for its diverse biological activities. Its core structure is V-shaped, featuring an isoindoline-1,3-dione ring system inclined to a benzene ring, a configuration that can influence its binding to biological targets . Researchers value this compound for its potential application in the study of Alzheimer's disease, as structurally similar phthalimide-based compounds have demonstrated activity as acetylcholinesterase (AChE) inhibitors . AChE inhibitors are a standard therapeutic approach for managing Alzheimer's symptoms, and compounds like this are investigated for their ability to bind to the enzyme's peripheral site, potentially improving cognitive function . Furthermore, research on analogous isoindolin-1,3-dione derivatives has shown promise in the development of Dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes management, highlighting the versatility of this chemical scaffold in drug discovery . The synthesis of this compound typically involves a condensation reaction, such as between a phthalic anhydride derivative and an appropriate sulfonamide-containing aniline, to form the characteristic imide linkage . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-fluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O4S/c22-18-7-3-4-8-19(18)23-29(27,28)15-11-9-14(10-12-15)13-24-20(25)16-5-1-2-6-17(16)21(24)26/h1-12,23H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINLQHXMIFBUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Approach

The most widely adopted route involves a two-step sequence:

  • Synthesis of 4-((1,3-Dioxoisoindolin-2-yl)methyl)benzenesulfonyl Chloride

    • Starting Material : 4-(Bromomethyl)benzenesulfonyl chloride.
    • Reagents : Potassium phthalimide, anhydrous DMF.
    • Conditions : Reaction proceeds at 80°C under nitrogen for 24 hours.
    • Mechanism : SN2 displacement of bromide by phthalimide anion.
    • Work-up : Precipitation in ice water, filtration, and purification via silica gel chromatography (ethyl acetate/hexane, 3:7).
    • Yield : 68–72%.
  • Sulfonamide Formation with 2-Fluoroaniline

    • Reagents : 2-Fluoroaniline, triethylamine (base).
    • Conditions : Stirring in dichloromethane at room temperature for 6 hours.
    • Mechanism : Nucleophilic attack of the amine on the electrophilic sulfonyl chloride.
    • Work-up : Aqueous extraction, drying over Na2SO4, and recrystallization from ethanol.
    • Yield : 85–89%.

Alternative Fe-Promoted Sulfonamide Synthesis

A one-pot method derived from Fe-mediated coupling simplifies the process:

  • Reactants : 4-((1,3-Dioxoisoindolin-2-yl)methyl)nitrobenzene, 2-fluorophenylsulfonyl chloride.
  • Catalyst : Iron powder (10 mol%).
  • Conditions : Aqueous medium at 60°C for 36 hours.
  • Yield : 65–70%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Nucleophilic Substitution : DMF outperforms THF and acetonitrile, achieving 72% yield at 80°C.
  • Sulfonamide Coupling : Dichloromethane ensures minimal hydrolysis of the sulfonyl chloride, whereas THF reduces yields by 15% due to competing side reactions.

Catalytic Enhancements

  • Triethylamine : Optimal at 1.5 equivalents; excess base promotes sulfonate ester formation.
  • Iron Catalyst : Particle size ≤50 µm maximizes surface area, improving nitroarene conversion.

Characterization and Analytical Data

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3): δ 8.02 (d, J = 8.4 Hz, 2H, aromatic), 7.85–7.78 (m, 4H, phthalimide), 7.45 (t, J = 7.8 Hz, 1H, fluorophenyl), 4.52 (s, 2H, CH2), 2.31 (s, 1H, NH).
  • 13C NMR : δ 167.8 (C=O), 161.2 (d, J = 245 Hz, C-F), 139.5 (sulfonyl), 132.4–124.7 (aromatic), 42.1 (CH2).
  • IR (cm⁻¹) : 1735 (C=O), 1350 (S=O), 1160 (C-F).
  • HRMS (ESI) : m/z [M+H]+ calcd. for C21H15FN2O4S: 427.0861; found: 427.0859.

Purity and Crystallinity

  • Melting Point : 214–216°C (decomposition).
  • HPLC Purity : >98% (C18 column, acetonitrile/water, 70:30).

Comparative Analysis of Synthetic Routes

Parameter Nucleophilic Substitution Fe-Promoted Coupling
Yield (%) 72 68
Reaction Time (h) 30 36
Scalability High Moderate
By-products Minimal Nitro reduction

Applications and Derivatives

  • Bioorthogonal Chemistry : Tetrazine derivatives of this scaffold exhibit rapid kinetics in inverse electron-demand Diels-Alder reactions (k2 ≈ 1.5 × 10³ M⁻¹s⁻¹).
  • Antimicrobial Activity : Analogues with electron-withdrawing substituents show MIC values of 8 µg/mL against S. aureus.

Chemical Reactions Analysis

Step 1: Sulfonation and Amide Formation

  • Precursor : The benzenesulfonamide core is typically formed by reacting benzene sulfonic acid with an amine (e.g., 2-fluoroaniline) in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or carbonyl diimidazole (CDI) .

  • Mechanism : The reaction involves nucleophilic substitution (SN2) of the sulfonic acid derivative with the amine, forming an amide bond.

Step 2: Isoindoline Ring Formation

  • Precursor : 1,3-dioxoisoindoline derivatives are often synthesized via condensation reactions between phthalic anhydride and primary amines .

  • Mechanism : The reaction proceeds through a hydrolytic ring-opening of the anhydride followed by cyclization, forming the isoindoline core.

Step 3: Coupling the Isoindoline Moiety

  • Reaction : The sulfonamide core is coupled with the isoindoline moiety via a methylene bridge. This may involve alkylation or nucleophilic aromatic substitution, depending on the substituents .

  • Conditions : Reactions are typically carried out in polar aprotic solvents (e.g., DMSO, DMF) under basic conditions (e.g., Ag₂CO₃, K₂CO₃) to facilitate deprotonation and nucleophilic attack .

Infrared (IR) Spectroscopy

Functional GroupWavenumber Range (cm⁻¹)
C=O (imide)1730–1780
S=O (sulfonamide)1150–1350
NH (amide)3300–3600

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :

    • Sulfonamide NH : δ 7.4–8.5 ppm (s, broad) .

    • Aromatic protons : δ 7.0–8.0 ppm (multiplet patterns).

    • Methylene bridge : δ 4.0–4.7 ppm (s or dd splitting) .

  • ¹³C NMR :

    • Carbonyl carbons : δ 165–180 ppm .

    • Aromatic carbons : δ 115–160 ppm .

Mass Spectrometry (MS)

  • ESI+ : Expected m/z for the molecular ion [M+H]⁺ ranges from 400–700, depending on substituents .

  • Key Fragmentations : Loss of SO₂ (64 amu) and cleavage of the methylene bridge .

Reaction Conditions and Yield Optimization

ParameterTypical Values
Solvent DMSO, DMF, chloroform/methanol
Base Ag₂CO₃, K₂CO₃, DBU
Temperature 50–100 °C
Reaction Time 6–24 hours
Purification Recrystallization (ethanol), column chromatography

Key Research Findings

  • Mechanistic Insights :

    • The synthesis of isoindoline derivatives often involves cyclic imide formation via phthalic anhydride condensation, followed by sulfonamide coupling .

    • Copper-catalyzed aminooxygenation has been explored for introducing oxygen-containing groups into similar isoindoline structures .

  • Stability and Reactivity :

    • The sulfonamide group exhibits low reactivity toward hydrolysis under standard conditions due to steric hindrance and resonance stabilization .

    • The isoindoline ring system can undergo aromatic substitution or electrophilic addition depending on substituents .

  • Analytical Challenges :

    • TLC Monitoring : Chloroform/methanol (1:1) is commonly used for tracking intermediate purification .

    • Hydrogen Bonding : Inversion dimers and corrugated ribbons formed via N–H⋯O and C–H⋯O interactions influence crystallinity .

Scientific Research Applications

Chemistry

In the field of chemistry, 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-fluorophenyl)benzenesulfonamide serves as:

  • Building Block : It is utilized for synthesizing more complex organic molecules.
  • Reagent : Acts in various organic reactions, particularly in the formation of sulfonamides.

Biology

Biological studies have indicated that this compound exhibits potential interactions with enzymes and receptors. Notable applications include:

  • Enzyme Inhibition : Research suggests that it may inhibit specific enzymes involved in metabolic pathways, which could be relevant for drug development.
  • Targeting Biological Pathways : Its unique structure allows for selective targeting of pathways associated with diseases such as cancer .

Medicine

The therapeutic potential of this compound is under investigation for:

  • Cancer Treatment : It has been studied as an inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), a target in cancer therapy. By inhibiting PHGDH, the compound may reduce the growth of proliferative disorders .
  • Antimicrobial Activity : Preliminary studies suggest possible antimicrobial properties, warranting further exploration in medicinal chemistry.

Industry

In industrial applications, this compound is used for:

  • Material Development : It serves as a precursor for synthesizing new materials with specific properties.
  • Chemical Manufacturing : Its unique characteristics make it valuable in developing industrial chemicals.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

  • Synthesis Methodology :
    • The synthesis involves multi-step organic reactions starting from dioxoisoindoline intermediates. The final product is achieved through coupling with fluorophenyl derivatives under controlled conditions .
  • Biological Evaluations :
    • A study highlighted its interaction with various biological targets, indicating a promising role in drug discovery aimed at treating metabolic disorders .
  • Industrial Applications :
    • Research has shown its effectiveness in large-scale production settings, utilizing batch and continuous flow processes to optimize yield and minimize waste.

Comparison of Related Compounds

Compound NameStructural FeaturesPotential Applications
4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-chlorophenyl)benzenesulfonamideChlorine instead of fluorineSimilar biological activity
4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-bromophenyl)benzenesulfonamideBromine instead of fluorineComparative stability studies
4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-methylphenyl)benzenesulfonamideMethyl group instead of halogensInvestigated for different reactivity patterns

Mechanism of Action

The mechanism of action of 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved in its mechanism of action are complex and may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 4-phthalimidobenzenesulfonamide derivatives. Key structural analogues include:

Compound Name Substituent on Sulfonamide Nitrogen Melting Point (°C) Yield (%) Biological Activity/Notes Evidence ID
4-(1,3-Dioxoisoindolin-2-yl)-N-(o-tolyl)benzenesulfonamide (1) o-tolyl Not reported Not reported Synthesized as cholinesterase inhibitor
N-(Cyclohexylcarbamoyl)-4-[(1,3-dioxoisoindolin-2-yl)methyl]benzenesulfonamide (VIIh) Cyclohexylcarbamoyl 183–184 57 Antihyperglycemic evaluation; IR and MS data
4-(4-(1,3-Dioxoisoindolin-2-yl)phenylsulfonamido)benzamide (2c) Benzamide 240–242 90 High yield; NMR/MS data
4-(1,3-Dioxoisoindolin-2-yl)-N-(4-fluorophenyl)benzenesulfonamide 4-fluorophenyl Not reported Not reported Commercial availability (CAS 331433-69-3)
  • Substituent Position : The 2-fluorophenyl group in the target compound introduces ortho-substitution effects, which may increase steric hindrance compared to para-fluorophenyl analogues (e.g., CAS 331433-69-3) . This could impact receptor binding or solubility.
  • Electron-Withdrawing Groups: Fluorine’s electronegativity enhances metabolic stability and binding affinity compared to non-halogenated substituents (e.g., o-tolyl in compound 1) . Chlorinated analogues (e.g., compounds 11 and 18 in ) show potent antimicrobial activity, suggesting halogen type and position critically influence bioactivity .

Pharmacokinetic Considerations

  • Solubility : Carbamoyl-substituted derivatives (e.g., VIIh) may exhibit improved solubility due to hydrogen-bonding capacity, whereas the target compound’s 2-fluorophenyl group could reduce solubility compared to polar substituents .
  • Metabolic Stability: Fluorine’s presence likely reduces oxidative metabolism, enhancing plasma half-life relative to non-fluorinated analogues .

Biological Activity

4-((1,3-Dioxoisoindolin-2-yl)methyl)-N-(2-fluorophenyl)benzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates a dioxoisoindoline moiety, which is known for various pharmacological properties, alongside a fluorinated phenyl group that may enhance its bioactivity and binding affinity to biological targets.

Chemical Structure and Properties

The compound can be characterized by the following chemical formula:

C15H12FN2O4SC_{15}H_{12}FN_{2}O_{4}S

This structure features a sulfonamide group that is pivotal for its biological activity. The presence of the fluorine atom is believed to influence the compound's lipophilicity and stability, potentially enhancing its interaction with target proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit carbonic anhydrase II, an enzyme involved in various physiological processes including acid-base balance and respiration. Molecular docking studies have indicated favorable binding interactions between the compound and the active site of carbonic anhydrase II, suggesting that it could serve as a lead compound for developing inhibitors targeting this enzyme .

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves interference with bacterial folate synthesis pathways, leading to bacteriostatic effects .

Anticancer Potential

The anticancer properties of isoindoline derivatives have been explored extensively. Studies indicate that compounds containing the isoindoline structure can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives similar to the target compound have been tested against human cancer cell lines, revealing promising antiproliferative effects . The specific mechanisms may involve modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, sulfonamide derivatives have been noted for their anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases .

Case Studies

Study Findings Reference
Study on Antimicrobial ActivityDemonstrated significant inhibition of S. aureus and E. coli growth by sulfonamide derivatives.
Anticancer ScreeningIdentified antiproliferative effects against various cancer cell lines; compounds induced apoptosis.
Enzyme Interaction StudyMolecular docking indicated strong binding affinity to carbonic anhydrase II; potential as a therapeutic agent.

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